molecular formula C12H14N2O2 B11943482 Glycine-2-naphthylamide monohydrate

Glycine-2-naphthylamide monohydrate

Cat. No.: B11943482
M. Wt: 218.25 g/mol
InChI Key: OCYJZPKHIBPBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine-2-naphthylamide monohydrate is a naphthylamide derivative comprising a glycine moiety linked to a 2-naphthylamide group, with one water molecule in its crystalline structure. Naphthylamides are widely used in biochemical assays, particularly as fluorogenic substrates for enzymes like proteases or amidases, due to the fluorescent properties of the naphthylamine released upon hydrolysis . The monohydrate form likely enhances stability during storage, a feature observed in other hydrates such as α-lactose monohydrate and cyclophosphamide monohydrate .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-amino-N-naphthalen-2-ylacetamide;hydrate

InChI

InChI=1S/C12H12N2O.H2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H2

InChI Key

OCYJZPKHIBPBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine-2-naphthylamide monohydrate typically involves the reaction of glycine with 2-naphthylamine under specific conditions. One common method is to dissolve glycine and 2-naphthylamine in a suitable solvent, such as ethanol or water, and then heat the mixture to promote the reaction. The reaction may be catalyzed by an acid or base to increase the yield and rate of the reaction .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors or large-scale batch reactors. These methods allow for better control of reaction conditions, such as temperature, pressure, and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine-2-naphthylamide monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce more reduced forms of the naphthylamide group .

Scientific Research Applications

Glycine-2-naphthylamide monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycine-2-naphthylamide monohydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 1-Naphthylamine hydrochloride : A primary amine derivative with a hydrochloride salt, used in dye synthesis. Unlike glycine-2-naphthylamide, it lacks the amide linkage and exhibits higher hygroscopicity .
  • 2-Naphthylamine-6,8-disulfonic acid monopotassium salt: A sulfonated naphthylamine derivative with enhanced water solubility due to sulfonic acid groups, contrasting with the moderate solubility of neutral naphthylamides .
  • N-(gamma-L-glutamyl)-alpha-naphthylamide monohydrate: A glutamyl-substituted naphthylamide used as a substrate for γ-glutamyl transferase assays. Its larger molecular weight (290.32 g/mol) and glutamyl side chain differentiate it from glycine-2-naphthylamide .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight Hydrate Status Key Functional Groups Applications
Glycine-2-naphthylamide monohydrate* C₁₂H₁₄N₂O₂·H₂O ~250.26 Monohydrate Amide, naphthyl, glycine Enzyme substrates, probes
1-Naphthylamine hydrochloride C₁₀H₉N·HCl 179.64 Anhydrous Primary amine, aromatic Dye synthesis
2-Naphthylamine-6,8-disulfonic acid monopotassium salt C₁₀H₈NO₆S₂K 341.40 Monopotassium Sulfonic acid, naphthyl Fluorescent dyes
N-(gamma-L-glutamyl)-alpha-naphthylamide monohydrate C₁₅H₁₈N₂O₄·H₂O 308.32 Monohydrate Glutamyl, amide, naphthyl Enzymatic assays

*Estimated based on glycine (C₂H₅NO₂) and 2-naphthylamide (C₁₀H₈NO) with one water molecule.

Hydrate vs. Anhydrous Forms

The monohydrate form of glycine-2-naphthylamide likely improves stability, similar to cyclophosphamide monohydrate, which maintains water content between 5.8–7.8% w/w . This compound’s crystal water may reduce hygroscopicity compared to anhydrous analogs, as seen in dibasic calcium phosphate dihydrate .

Spectroscopic and Stability Properties

  • FTIR Analysis: The carbonyl stretching band in this compound is expected near 1651 cm⁻¹, consistent with α-lactose monohydrate and other amide-containing hydrates . Anhydrous naphthylamides may exhibit shifts; e.g., ibuprofen in PEG 300 shows a carbonyl shift from 1705 to 1713 cm⁻¹ due to monomeric interactions .
  • Photostability : Naphthylamide derivatives are less prone to photobleaching compared to fluorescein and rhodamine, which require structural modifications to mitigate rapid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.